Cas no 42298-41-9 (5-Iodo-2-methoxybenzaldehyde)

5-Iodo-2-methoxybenzaldehyde is a versatile aromatic aldehyde compound featuring both iodo and methoxy substituents on the benzene ring. Its distinct structure makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The iodine moiety offers reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the aldehyde group serves as a functional handle for further derivatization. The methoxy group enhances electron density, influencing reactivity and selectivity in electrophilic substitutions. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined properties make it a preferred choice for researchers requiring precise and reproducible results.
5-Iodo-2-methoxybenzaldehyde structure
5-Iodo-2-methoxybenzaldehyde structure
Product Name:5-Iodo-2-methoxybenzaldehyde
CAS No:42298-41-9
MF:C8H7IO2
MW:262.044454813004
MDL:MFCD04128999
CID:55543
PubChem ID:329764479
Update Time:2025-06-13

5-Iodo-2-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-2-methoxybenzaldehyde
    • 2-formyl-4-iodoanisole
    • 2-Methoxy-5-iodobenzaldehyde
    • 5-Iodo-2-methoxy-benzaldehyde
    • AC1L671X
    • AC1Q4PJP
    • ACMC-20am2z
    • NCIOpen2_005942
    • NSC95686
    • PubChem1445
    • NSC-95686
    • AS-38025
    • PIRKMHAREMCDPZ-UHFFFAOYSA-N
    • 42298-41-9
    • MFCD04128999
    • CS-0110027
    • AKOS000313259
    • J-509826
    • A6911
    • GEO-04564
    • FT-0639784
    • SCHEMBL3733145
    • DTXSID30294273
    • 5-Iodo-2-methoxybenzaldehyde, 97%
    • AB20799
    • AMY40716
    • SY083777
    • STK399819
    • DB-050893
    • MDL: MFCD04128999
    • Inchi: 1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
    • InChI Key: PIRKMHAREMCDPZ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=O)C=1)OC

Computed Properties

  • Exact Mass: 261.94861
  • Monoisotopic Mass: 261.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.78
  • Melting Point: 140-146 °C
  • Boiling Point: 314.5 °C at 760 mmHg
  • Flash Point: 314.5 °C at 760 mmHg
  • Refractive Index: 1.633
  • PSA: 26.3
  • LogP: 2.11230
  • Sensitiveness: Air & Light Sensitive

5-Iodo-2-methoxybenzaldehyde Security Information

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Additional information on 5-Iodo-2-methoxybenzaldehyde

Research Brief on 5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9) in Chemical Biology and Pharmaceutical Applications

5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9) is a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of novel bioactive compounds. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, drug candidates, and as a precursor for radiopharmaceuticals. This research brief consolidates the latest findings on its chemical properties, synthetic applications, and potential therapeutic relevance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-Iodo-2-methoxybenzaldehyde as a building block for the synthesis of indole-based kinase inhibitors. The compound's iodine moiety facilitated palladium-catalyzed cross-coupling reactions, enabling efficient derivatization for structure-activity relationship (SAR) studies. Researchers reported a 15% yield improvement in the Heck coupling step compared to analogous bromo-substituted precursors.

In pharmaceutical applications, 5-Iodo-2-methoxybenzaldehyde has shown promise as a precursor for PET radiotracers. A team at MIT developed a novel 18F-labeled analog for imaging amyloid plaques in Alzheimer's disease, leveraging the compound's methoxy group for improved blood-brain barrier penetration. The radiotracer exhibited a 92% binding affinity to Aβ fibrils in preclinical models, suggesting potential for clinical translation.

Recent advances in green chemistry have explored sustainable synthesis routes for 5-Iodo-2-methoxybenzaldehyde. A 2024 paper in Green Chemistry described an electrochemical iodination method using 2-methoxybenzaldehyde, achieving 85% yield with minimal waste generation. This approach addresses previous limitations in traditional halogenation methods that required toxic reagents like iodine monochloride.

The compound's biological activity has also been investigated in antimicrobial research. Structure-activity studies revealed that derivatives of 5-Iodo-2-methoxybenzaldehyde exhibit moderate inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 32-64 μg/mL. Molecular docking simulations suggest these compounds may interfere with bacterial cell wall biosynthesis.

Ongoing clinical trials (as of Q2 2024) are evaluating 5-Iodo-2-methoxybenzaldehyde-derived compounds as potential anticancer agents. Phase I data for an indole-3-carbaldehyde derivative showed selective cytotoxicity against triple-negative breast cancer cell lines (IC50 = 3.2 μM) while sparing normal mammary epithelial cells. The mechanism appears to involve ROS generation and PARP inhibition.

From a market perspective, the global demand for 5-Iodo-2-methoxybenzaldehyde is projected to grow at 6.8% CAGR through 2028, driven by increased research in targeted therapies and diagnostic imaging. Current production challenges include the limited availability of high-purity (>99%) material for GMP applications, with only three major suppliers meeting pharmacopeial standards.

Future research directions include exploring the compound's utility in PROTAC (proteolysis targeting chimera) development and as a scaffold for covalent inhibitors. The presence of both electrophilic (aldehyde) and nucleophilic (iodo) sites offers unique opportunities for bifunctional drug design. Computational studies predict favorable ADMET properties for several lead compounds derived from this scaffold.

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